Enantioselective Plasma Protein Binding of Trimeprazine Versus Promethazine
Using affinity electrokinetic chromatography (AEKC) with human serum albumin (HSA) as a chiral selector, the trimeprazine enantiomers demonstrated an enantioselectivity (ES) of 1.5 in binding to human plasma proteins. This differentiation was quantifiably greater than that observed for the comparator phenothiazine, promethazine, which exhibited an ES of 1.4 under the same experimental system [1]. The higher ES for trimeprazine indicates a more pronounced difference in the protein-binding behavior of its individual enantiomers.
| Evidence Dimension | Enantioselectivity of plasma protein binding (ES) |
|---|---|
| Target Compound Data | Trimeprazine: ES = 1.5 |
| Comparator Or Baseline | Promethazine: ES = 1.4; Phenindamine: ES = 2.5 |
| Quantified Difference | Trimeprazine ES is 1.07-fold higher than promethazine; 0.6-fold of phenindamine |
| Conditions | Affinity EKC-partial filling with HSA as chiral selector; human plasma incubation, ultrafiltration, and chiral separation of the bound drug fraction |
Why This Matters
The quantifiable enantioselective binding directly impacts the free drug concentration and clearance predictions, making the isolated (R)-enantiomer obligatory for accurate ADME profiling, whereas the racemate or promethazine would yield misleading composite binding data.
- [1] Martínez-Gómez, M. A., et al. (2007). Evaluation of enantioselective binding of basic drugs to plasma by ACE. Electrophoresis, 28(17), 3056-3063. View Source
